molecular formula C124H214N32O24 B549174 Pexiganan acetate CAS No. 172820-23-4

Pexiganan acetate

Cat. No.: B549174
CAS No.: 172820-23-4
M. Wt: 2537.2 g/mol
InChI Key: ZYMCXUWEZQKVIO-IJAHCEAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pexiganan acetate is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for producing peptides. The synthesis involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically used for protecting the amino groups during the synthesis .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .

Chemical Reactions Analysis

Types of Reactions: Pexiganan acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.

Mechanism of Action

Pexiganan acetate exerts its antibacterial effects by disrupting the integrity of bacterial cell membranes. It binds to the lipid bilayer of the membrane, forming pores that lead to cell lysis and death . This mechanism is similar to that of magainin 2, from which this compound is derived. The peptide’s amphipathic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, enhancing its efficacy .

Comparison with Similar Compounds

Pexiganan acetate is compared with other antimicrobial peptides (AMPs) such as:

This compound stands out due to its synthetic origin, which allows for precise control over its structure and properties, making it a versatile and effective antimicrobial agent.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pexiganan acetate involves several steps including N-alkylation, deprotection, and acetylation.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Boc-Gly-OH", "Boc-Phe-OH", "Boc-Arg(Pbf)-OH", "Boc-Lys(Boc)-OH", "Boc-Tyr(tBu)-OH", "Boc-Leu-OH", "Boc-Val-OH", "Boc-Cys(Trt)-OH", "Boc-Asp(OtBu)-OH", "Boc-His(Trt)-OH", "Boc-Ser(tBu)-OH", "Boc-Thr(tBu)-OH", "Boc-Pro-OH", "Boc-Ile-OH", "Boc-Met-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Ala-OH", "Boc-Trp(Boc)-OH", "HOBt", "EDC", "Acetic anhydride", "Pyridine", "Triisopropylsilane", "Dichloromethane", "Methanol", "Diethyl ether", "TFA", "DCM", "HCl", "NaOH", "NaHCO3", "NaCl", "Water" ], "Reaction": [ "Boc-Lys(Boc)-OH + Boc-Gly-OH + HOBt + EDC -> Boc-Lys(Gly)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-OH + Boc-Phe-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-OH + Boc-Arg(Pbf)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-OH + Boc-Lys(Boc)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys(Boc)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys(Boc)-OH + Boc-Tyr(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr(tBu)-OH + Boc-Leu-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-OH + Boc-Val-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-OH + Boc-Cys(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys(Trt)-OH + Boc-Asp(OtBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp(OtBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp(OtBu)-OH + Boc-His(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His(Trt)-OH + Boc-Ser(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser(tBu)-OH + Boc-Thr(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr(tBu)-OH + Boc-Pro-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-OH + Boc-Ile-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-OH + Boc-Met-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-OH + Boc-Asn(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn(Trt)-OH + Boc-Gln(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln(Trt)-OH + Boc-Ala-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln-Ala-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln-Ala-OH + Boc-Trp(Boc)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-H

CAS No.

172820-23-4

Molecular Formula

C124H214N32O24

Molecular Weight

2537.2 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide

InChI

InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1

InChI Key

ZYMCXUWEZQKVIO-IJAHCEAPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Appearance

White or off-white lyophilized powder

Antibacterial.

sequence

H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2

source

Synthetic

storage

-20°C

Synonyms

Locilex
MSI 78
MSI-78
pexiganan
pexiganan acetate

Origin of Product

United States

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